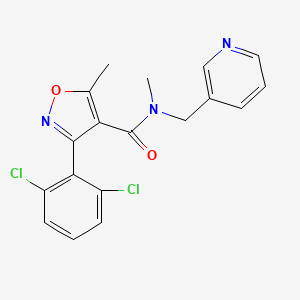

![molecular formula C23H28OSi B2380827 Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane CAS No. 86426-44-0](/img/structure/B2380827.png)

Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Protecting Groups for Silicon

Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane may have applications in the field of protecting groups for silicon in synthesis. A study on triorganyl(2,4,6-trimethoxyphenyl)silanes, which contain various acid-labile protecting groups for silicon, demonstrated their use in selective cleavage to obtain chlorosilanes and examined their silylation potential with O-, N-, and S-nucleophiles. These reagents show chemo- and regioselectivity, ease of handling, and produce recyclable byproducts (Popp et al., 2007).

Synthesis of Functional-Group-Substituted Vinylsilanes

The compound also has potential applications in the synthesis of functional-group-substituted vinylsilanes. For instance, acid-catalyzed reactions of related compounds have been used to create (1-trimethylsilylvinyl)sulfides, (1-bromovinyl)silane, and other derivatives, demonstrating regioselective nucleophilic attack (Safa et al., 2011).

Catalytic Dehydrocyclization Applications

In another study, catalytic dehydrocyclization of related dimethyl silanes yielded compounds like 11,11-dimethyl and 8,11,11-trimethyl-6,11-dihydro-11-silabenzo[b]naphtho[2,3-d]thiophenes, which were then oxidized to ketones. This showcases the potential for synthesizing novel organosilicon compounds (Polosin et al., 1989).

Polymerization and Chemical Vapour Deposition

The compound might be relevant in polymerization and chemical vapor deposition processes. For example, ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane led to the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons, highlighting a unique synthesis method for polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).

Oxidative Trifluoropropylation

The compound's derivatives might be useful in oxidative trifluoropropylation reactions. A study on trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane with arylaldehydes produced aryl 3,3,3-trifluoropropyl ketones, indicating its potential in synthesizing fluorinated compounds (Ikeda et al., 2013).

特性

IUPAC Name |

trimethyl-(2-naphthalen-2-yl-4-phenylbutan-2-yl)oxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28OSi/c1-23(24-25(2,3)4,17-16-19-10-6-5-7-11-19)22-15-14-20-12-8-9-13-21(20)18-22/h5-15,18H,16-17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKOLIPJNFZXBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C2=CC3=CC=CC=C3C=C2)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2380747.png)

![4-({4-[(2-Methylpropyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B2380748.png)

![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)

![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)

![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)

![2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2380767.png)